molecular formula C9H21NO2 B13983326 N-(Diethoxymethyl)-N-ethylethanamine CAS No. 22630-13-3

N-(Diethoxymethyl)-N-ethylethanamine

Cat. No.: B13983326
CAS No.: 22630-13-3
M. Wt: 175.27 g/mol
InChI Key: AYZXEGOJMRKZCV-UHFFFAOYSA-N
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Description

N-(Diethoxymethyl)-N-ethylethanamine is a tertiary amine characterized by a diethoxymethyl group (-CH(OEt)₂) and an ethyl group attached to the nitrogen atom of an ethanamine backbone. This structural configuration imparts unique physicochemical properties, such as enhanced hydrolytic stability due to the acetal-like diethoxymethyl moiety.

Properties

CAS No.

22630-13-3

Molecular Formula

C9H21NO2

Molecular Weight

175.27 g/mol

IUPAC Name

N-(diethoxymethyl)-N-ethylethanamine

InChI

InChI=1S/C9H21NO2/c1-5-10(6-2)9(11-7-3)12-8-4/h9H,5-8H2,1-4H3

InChI Key

AYZXEGOJMRKZCV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Diethoxymethyl)-N-ethylethanamine typically involves the reaction of diethylamine with formaldehyde and ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Diethylamine} + \text{Formaldehyde} + \text{Ethanol} \rightarrow \text{this compound} ]

The reaction is usually catalyzed by an acid or base to facilitate the formation of the diethoxymethyl group. The reaction temperature and time are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The reactants are fed into the reactor in a controlled manner, and the reaction is monitored to maintain optimal conditions. The product is then purified using distillation or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(Diethoxymethyl)-N-ethylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.

    Substitution: The ethyl and diethoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorine (Cl₂).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

N-(Diethoxymethyl)-N-ethylethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-(Diethoxymethyl)-N-ethylethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Analogues of N-Substituted Ethylethanamines

The following table summarizes key analogues, their substituents, and molecular attributes:

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Yield (%) Key Spectral Data Reference
N-((3-Chloro-8-methoxyindoloquinolin-yl)methyl)-N-ethylethanamine Indoloquinoline-chloro-methoxy C₂₁H₂₁ClN₃O 368.2 [M+H]⁺ 25 HPLC rt=2.19 min; IR (C-N stretch)
N-(1H-Benzimidazol-1-ylmethyl)-N-ethylethanamine Benzimidazole C₁₂H₁₇N₃ 203.29 67.5 IR: 1770 cm⁻¹ (C=N); ¹H NMR δ 4.82
N-(4-Bromo-2-(trifluoromethoxy)benzyl)-N-ethylethanamine Bromo-trifluoromethoxy benzyl C₁₂H₁₄BrF₃NO 328.15 - HRMS m/z 587.2271
N-((6-(Benzyloxy)pyridin-2-yl)methyl)-N-ethylethanamine Pyridyl-benzyloxy C₁₈H₂₃N₂O 283.39 36 IR: 2971 cm⁻¹ (C-H stretch)
N-(4-(6-Chloroimidazopyridazin-3-yl)benzyl)-N-ethylethanamine Imidazopyridazine-chloro C₁₆H₁₈ClN₅ 332.12 26 HPLC rt=2.5 min; m/z 333.1

Key Observations :

  • Bulkier substituents (e.g., indoloquinoline in ) reduce synthetic yields (25%) compared to simpler groups like benzimidazole (67.5% yield, ).
  • Electron-withdrawing groups (e.g., trifluoromethoxy in ) enhance metabolic stability but complicate synthesis.

Comparative Analysis of Physicochemical Properties

Table 2: Substituent Effects on Properties
Substituent Type Boiling Point/Solubility Trends Reactivity Insights Biological Activity
Diethoxymethyl (hypothetical) High lipophilicity Stable under acidic conditions Potential prodrug candidate
Halogenated benzyl (e.g., Br, Cl) Low polarity Electrophilic cross-coupling Anticancer/antimalarial
Heterocyclic (e.g., indole, pyridine) Moderate solubility Participates in π-π stacking KRAS inhibition
  • Diethoxymethyl vs. Trifluoromethoxy : The diethoxymethyl group likely offers better hydrolytic stability than trifluoromethoxy (prone to hydrolysis) .
  • Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., benzimidazole ) increase molecular rigidity, enhancing binding affinity in biological targets.

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